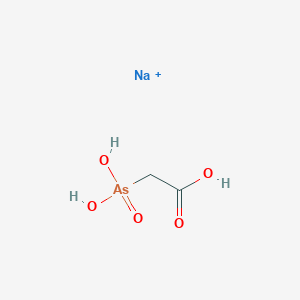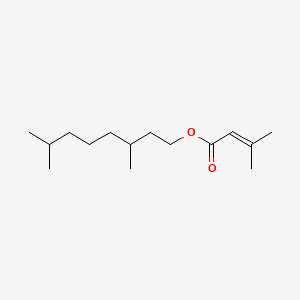
Butylcarbonimidodithioic acid--ammonia (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylcarbonimidodithioic acid–ammonia (1/1) is a chemical compound that consists of butylcarbonimidodithioic acid and ammonia in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylcarbonimidodithioic acid–ammonia (1/1) typically involves the reaction of butylcarbonimidodithioic acid with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The reaction proceeds via the formation of an intermediate complex, which then reacts with ammonia to form the final product.
Industrial Production Methods
Industrial production of butylcarbonimidodithioic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Butylcarbonimidodithioic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonia group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butylcarbonimidodithioic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butylcarbonimidodithioic acid–ammonia (1/1) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to disrupt cell membranes makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- Methylcarbonimidodithioic acid–ammonia (1/1)
- Ethylcarbonimidodithioic acid–ammonia (1/1)
- Propylcarbonimidodithioic acid–ammonia (1/1)
Uniqueness
Butylcarbonimidodithioic acid–ammonia (1/1) is unique due to its longer butyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
59086-73-6 |
|---|---|
Molecular Formula |
C5H14N2S2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
azane;butylcarbamodithioic acid |
InChI |
InChI=1S/C5H11NS2.H3N/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H2,6,7,8);1H3 |
InChI Key |
QRYLSFKPXSUZFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)S.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)






![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)


